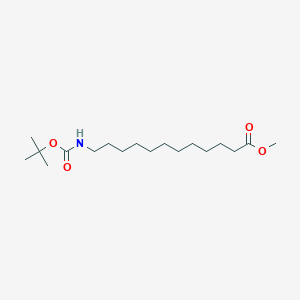
(S)-Aclidinium Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
-(S)-Aclidinium Bromide is a synthetic quaternary ammonium salt with anticholinergic properties that is used in the treatment of chronic obstructive pulmonary disease (COPD). It is a long-acting muscarinic antagonist (LAMA) and is the first of its kind to be approved by the US Food and Drug Administration (FDA) for the treatment of COPD. It is also used as a bronchodilator to treat bronchospasm associated with COPD.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications in COPD
Efficacy in Different Populations : Aclidinium Bromide has demonstrated significant efficacy in improving lung function in patients with COPD, as evidenced by a randomized clinical trial conducted in a Korean population, which is consistent with results observed in Caucasian populations (Lee et al., 2015).
Pharmacological Profile : Studies have investigated the in vitro stability and pharmacological activity of aclidinium bromide's metabolites. It is rapidly hydrolyzed in plasma to form inactive metabolites, suggesting reduced systemic exposure and less propensity for class-related systemic side effects (Sentellas et al., 2010).
Pharmacokinetics and Safety : The safety and tolerability of aclidinium, along with its bioavailability, have been a subject of research. A study found that aclidinium has low and short-lived bioavailability with a low incidence of systemic side effects, contributing to a positive safety and tolerability profile (Ortiz et al., 2012).
Bronchodilatory Effects : Aclidinium Bromide has been shown to produce sustained bronchodilation over 24 hours in patients with COPD, with a fast onset of action, a long duration of effect, and a favorable cardiovascular safety profile (Gavaldà et al., 2009).
Improved Control of Lung Function : Clinical studies indicate that aclidinium bromide achieves better control of lung function, especially nighttime symptoms in COPD patients. Its rapid metabolism compared to other muscarinic receptor inhibitors is thought to lead to fewer systemic side effects (Zhong & Roth, 2014).
Additional Research Areas
Pharmacodynamics in COPD Patients : A study evaluated the pharmacodynamics, pharmacokinetics, safety, and tolerability of ascending doses of aclidinium bromide in patients with COPD, demonstrating its efficacy in producing sustained bronchodilation (Joos et al., 2010).
Impact on Exercise Endurance and Physical Activity : Aclidinium bromide has been found to significantly improve exercise endurance, reduce exertional dyspnea, and improve physical activity in patients with COPD (Beeh et al., 2014).
Pharmacokinetics in Renal Function : Its pharmacokinetics and safety in individuals with normal or impaired renal function were also studied, suggesting that aclidinium bromide is well tolerated across different levels of renal function (Schmid et al., 2010).
Lung Deposition from Inhalers : The effectiveness of aclidinium bromide delivery via multidose dry powder inhalers has been quantified, showing efficient lung deposition (Newman et al., 2009).
Eigenschaften
CAS-Nummer |
320346-78-9 |
|---|---|
Produktname |
(S)-Aclidinium Bromide |
Molekularformel |
C₂₆H₃₀BrNO₄S₂ |
Molekulargewicht |
564.55 |
Synonyme |
(3S)-3-[(Hydroxydi-2-thienylacetyl)oxy]-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane, , Bromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-9-[3-(chloromethyl)-4-hydroxybutyl]-1H-purin-6-one](/img/structure/B1145070.png)

